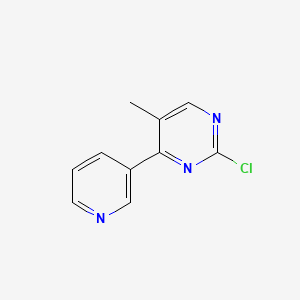

2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine” is a heterocyclic compound with the molecular formula C10H8ClN3. It is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of “2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine” involves various chemical reactions. For instance, one method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . Another method involves the use of Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine” are complex and involve various steps. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties

- Research Insight : Pyrimidine derivatives, including 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine, show promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) investigated thiopyrimidine derivatives for NLO applications, highlighting the importance of pyrimidine rings in such fields due to their electronic and structural properties (Hussain et al., 2020).

Antiviral Properties

- Research Insight : Pyrimidine derivatives, including those structurally related to 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine, have been studied for their antiviral properties. Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines, demonstrating their potential in inhibiting retrovirus replication (Hocková et al., 2003).

RNA Structure Analysis

- Research Insight : Pyrimidine and its derivatives play a crucial role in RNA structure. Kawai et al. (1992) discussed how modifications in pyrimidine residues impact the conformation and rigidity of tRNA, a critical aspect in understanding RNA function (Kawai et al., 1992).

Optical Properties in Organic Chemistry

- Research Insight : In organic chemistry, pyrimidine derivatives, similar to 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine, have been synthesized for their optical properties. Hadad et al. (2011) studied 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, revealing their potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).

Material Science Applications

- Research Insight : Pyrimidine-based compounds are used in material science, particularly in organic light-emitting diodes (OLEDs). Chang et al. (2013) synthesized Ir(III) metal complexes using pyrimidine chelates, demonstrating their efficacy in high-performance OLEDs (Chang et al., 2013).

Inhibitors in Medicinal Chemistry

- Research Insight : Munier-Lehmann et al. (2015) explored 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, closely related to 2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine, as inhibitors of human dihydroorotate dehydrogenase (DHODH), showcasing their potential in antiviral therapy (Munier-Lehmann et al., 2015).

Fluorescent Probes for RNA Monitoring

- Research Insight : Pyrrolo-C, a fluorescent analog of cytidine, which is structurally similar to pyrimidine derivatives, has been used as a probe for RNA structure and dynamics, as reported by Tinsley and Walter (2006) (Tinsley & Walter, 2006).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-methyl-4-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXQNCYVIWONQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-4-pyridin-3-ylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692565.png)

![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)

![4'-(Pyridin-4-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B2692576.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)

![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)

![6-tert-butyl-8-{[(E)-(2-iodophenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2692579.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2692585.png)

![N-(2,3-dimethoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2692587.png)